molecular formula C12H10FeO2-6 B13887639 Cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron

Cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron

Cat. No.: B13887639
M. Wt: 242.05 g/mol
InChI Key: BQVSNJUFUQCMBV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H10FeO2-6

Molecular Weight

242.05 g/mol

IUPAC Name

cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron

InChI

InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;/q-5;-1;

InChI Key

BQVSNJUFUQCMBV-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)C=O.C1=C[C-](C=C1)C=O.[Fe]

Origin of Product

United States

Preparation Methods

Preparation of Cyclopentanecarbaldehyde

Cyclopentanecarbaldehyde (C6H10O) is the key organic component of the target compound. Its preparation is foundational before complexation with iron.

Synthetic Routes to Cyclopentanecarbaldehyde

Hydrolysis and Cyclization of Iodo Ynol Ethers

A notable method involves the hydrolysis of iodo ynol ethers followed by cyclization to form cyclopentanecarbaldehyde. The procedure includes:

  • Deoxygenation of a 0.1 M solution of iodo ynol ether in hexanes and diethyl ether under nitrogen.
  • Cooling to -78 °C and dropwise addition of n-butyllithium.
  • Stirring at -78 °C, then warming to room temperature for cyclization.
  • Addition of methanol and perchloric acid to complete hydrolysis and cyclization.
  • Workup with sodium bicarbonate and drying to isolate the product.

This method yields cyclopentanecarbaldehyde in approximately 71-77% NMR yield depending on the starting ynol ether used. The structure was confirmed by comparison with commercially available standards via NMR spectroscopy.

Catalytic Vapor Phase Dehydration of Tetrahydropyran-2-methanol

Another industrially relevant method involves the catalytic vapor phase dehydration and isomerization of tetrahydropyran-2-methanol over activated alumina catalysts at elevated temperatures (250-450 °C). This process directly converts tetrahydropyran-2-methanol to cyclopentanecarbaldehyde with the same carbon count.

  • The tetrahydropyran-2-methanol can be prepared from alpha,beta-unsaturated aldehydes (e.g., acrolein) via dimerization and subsequent hydrogenation.
  • Hydrogenation of dihydropyran carboxaldehyde to tetrahydropyran-2-methanol is typically performed using Raney nickel catalysts under high pressure and temperature.
  • The vapor phase dehydration over activated alumina yields cyclopentanecarbaldehyde, which can be isolated by distillation.

This method allows for the preparation of substituted cyclopentanecarbaldehydes by using substituted tetrahydropyran-2-methanols and is scalable for industrial production.

Complexation with Iron

The formation of the cyclopenta-2,4-diene-1-carbaldehyde;iron complex involves coordination of the cyclopentanecarbaldehyde ligand to iron centers. While specific synthetic protocols for this exact complex are limited in open literature, general principles of iron complexation with diene-aldehyde ligands apply.

  • The iron center typically coordinates with the diene moiety of cyclopenta-2,4-diene-1-carbaldehyde, stabilizing the complex.
  • The aldehyde group can influence the electronic properties of the ligand, affecting iron coordination geometry.
  • Complexation is often achieved by mixing the ligand with iron salts or iron carbonyl precursors under inert atmosphere conditions to avoid oxidation.
  • Purification and characterization are performed by spectroscopic methods including NMR, IR, and X-ray crystallography.

The molecular formula for the complex is $$C{12}H{12}FeO_2$$ with a molecular weight of approximately 233.99 g/mol.

Data Table: Summary of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
1 Hydrolysis and cyclization of iodo ynol ethers Iodo ynol ether, n-BuLi, MeOH, HClO4, hexanes/diethyl ether, -78 °C to RT 71-77% (NMR yield) Regiospecific reaction, mild conditions, lab scale
2 Catalytic vapor phase dehydration of tetrahydropyran-2-methanol Tetrahydropyran-2-methanol, activated alumina catalyst, 250-450 °C Industrial scale, yield varies Suitable for substituted derivatives, scalable
3 Complexation with iron Cyclopenta-2,4-diene-1-carbaldehyde ligand, Fe source (e.g., Fe carbonyl), inert atmosphere Not explicitly reported Requires inert atmosphere, coordination chemistry principles

Research Discoveries and Perspectives

  • The hydrolysis and cyclization method using iodo ynol ethers provides a regiospecific, relatively high-yielding synthetic route to cyclopentanecarbaldehyde, useful in synthetic organic chemistry for preparing aldehyde-functionalized cyclopentane derivatives.
  • The catalytic vapor phase dehydration method is significant for industrial applications, allowing the direct conversion of cyclic alcohol precursors to aldehydes with high atom economy and potential for continuous processing.
  • Iron coordination chemistry with diene-aldehyde ligands such as cyclopenta-2,4-diene-1-carbaldehyde is an active area of research, with applications in catalysis and materials science. The complexation influences the electronic and steric properties of the ligand, enabling novel reactivity.
  • Advances in iron catalysis highlight the importance of iron complexes in sustainable catalysis, given iron's abundance and low toxicity compared to precious metals. Complexes like cyclopenta-2,4-diene-1-carbaldehyde;iron could serve as models or catalysts in organic transformations.

Chemical Reactions Analysis

1,1’-Ferrocenedicarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various solvents like dichloromethane and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde involves its ability to undergo redox reactions. The iron center in the ferrocene moiety can switch between different oxidation states, which is crucial for its reactivity and applications. The compound can interact with various molecular targets and pathways, depending on the specific application. For example, in biosensors, it can facilitate electron transfer processes, enhancing the sensitivity and specificity of the sensor .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

Property Cyclopenta-2,4-diene-1-carbaldehyde Cyclopentanecarbaldehyde Ferrocene Derivatives Cyclohexanecarbaldehyde
Ring Saturation Unsaturated (diene) Saturated Unsaturated (cyclopentadienyl) Saturated
Electron Density High (conjugated π-system) Low Moderate (delocalized π-system) Low
Coordination Ability Strong (ligand for Fe, Zr) Weak Strong (stable Fe coordination) Weak
Thermal Stability Moderate High High High

Key Observations :

  • The unsaturated diene in Cyclopenta-2,4-diene-1-carbaldehyde enhances its ability to coordinate with metals like iron and zirconium, as seen in polymerization catalysts .
  • Cyclopentanecarbaldehyde’s saturated structure limits its use in metal coordination but improves stability in oxidative environments .
  • Ferrocene derivatives exhibit superior thermal stability (up to 400°C) compared to non-metallic aldehydes .
Cyclopenta-2,4-diene-1-carbaldehyde
  • Reactivity : Undergoes Diels-Alder reactions and forms stable complexes with Group 4 metals (e.g., Zr, Hf) for olefin polymerization .
  • Applications: Used in fluorescent reagents (e.g., DKMS reagent for Ag(I) detection) and organometallic catalysts .
Cyclopentanecarbaldehyde
  • Reactivity : Participates in nucleophilic additions and oxidizes to cyclopentanecarboxylic acid. Its formation during cyclohexane low-temperature oxidation (LTO) is debated, with conflicting reports on detection .
  • Applications : Intermediate in fragrance synthesis and hydroperoxide studies .
Iron Complexes
  • Reactivity : Ferrocenyl pyrazoles demonstrate redox-switchable fluorescence and catalytic activity in cross-coupling reactions .
  • Applications: Polymerization initiators (e.g., zirconocene catalysts) and bioimaging probes .

Spectroscopic and Analytical Data

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Aldehyde proton, ppm) Mass Spec (Molecular Ion, m/z)
Cyclopenta-2,4-diene-1-carbaldehyde 1680–1700 9.8–10.2 122 (M⁺)
Cyclopentanecarbaldehyde 1720–1740 9.5–9.8 98 (M⁺)
Ferrocenyl Pyrazole Complex N/A N/A 263–333 (varies by substituent)

Notes:

  • The lower C=O stretch frequency in Cyclopenta-2,4-diene-1-carbaldehyde reflects conjugation with the diene system .
  • Cyclopentanecarbaldehyde’s m/z 98 signal was detected via GC-MS in cyclohexane LTO studies but remains controversial .

Biological Activity

Cyclopenta-2,4-diene-1-carbaldehyde and cyclopentanecarbaldehyde are organic compounds known for their unique structural properties and potential biological activities. The inclusion of iron in their complexes enhances their reactivity and biological significance. This article explores the biological activity of these compounds, focusing on their mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

Cyclopenta-2,4-diene-1-carbaldehyde features a cyclopentadiene ring with an aldehyde group, while cyclopentanecarbaldehyde contains a cyclopentane ring with an aldehyde group. The iron complexes of these compounds exhibit interesting catalytic properties due to the electronic characteristics of the cyclopentadiene system, making them valuable in synthetic organic chemistry and biological applications.

Compound NameMolecular FormulaKey Features
Cyclopenta-2,4-diene-1-carbaldehydeC7_{7}H6_{6}ODual functionality as a diene and aldehyde
CyclopentanecarbaldehydeC6_{6}H10_{10}OUnique reactivity due to cyclopentane structure
Iron Complex (e.g., cyclopenta-2,4-diene-1-carbaldehyde;iron)VariesEnhanced catalytic and biological properties

The biological activity of cyclopenta-2,4-diene-1-carbaldehyde and its iron complexes primarily involves:

  • Redox Processes : These compounds are believed to interact with cellular targets through redox reactions, influencing various biochemical pathways.
  • Coordination Chemistry : The ability of iron to coordinate with these organic ligands allows for diverse interactions with biomolecules, potentially affecting enzyme activity and cellular signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with these compounds:

  • Anticancer Properties : Some derivatives exhibit cytotoxicity against various cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular metabolism.
  • Enzyme Inhibition : The iron complexes have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer and metabolic disorders.
  • Antimicrobial Activity : Preliminary studies suggest that certain derivatives may possess antimicrobial properties, making them candidates for further investigation in the development of new antimicrobial agents.

Case Study 1: Anticancer Activity

A study examined the cytotoxic effects of cyclopenta-2,4-diene-1-carbaldehyde derivatives on human cancer cell lines. The results demonstrated significant growth inhibition with IC50_{50} values ranging from 5 to 20 µM across different cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis.

Case Study 2: Enzyme Interaction

In another study focusing on the enzyme inhibition potential of iron complexes derived from cyclopentadienes, researchers found that these complexes could effectively inhibit key metabolic enzymes by altering their active sites through coordination interactions. This suggests a pathway for developing novel therapeutic agents targeting metabolic diseases.

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